N-(3-chloro-4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
N-(3-chloro-4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrazolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the following steps:
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Formation of the Pyrazolopyrimidine Core: : The initial step involves the cyclization of appropriate precursors to form the pyrazolopyrimidine core. This can be achieved through the reaction of 3-amino-4-chloropyrazole with a suitable aldehyde or ketone under acidic or basic conditions.
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Substitution Reaction: : The next step involves the introduction of the 3-chloro-4-methoxyphenyl group. This can be done through a nucleophilic substitution reaction where the pyrazolopyrimidine core reacts with 3-chloro-4-methoxyaniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
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Methylation: : The final step is the methylation of the nitrogen atom in the pyrazolopyrimidine ring, which can be achieved using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
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Reduction: : Reduction reactions can target the nitro group (if present) or the pyrazolopyrimidine ring, leading to the formation of amines or reduced heterocycles.
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Substitution: : The chloro group in the phenyl ring can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, reduced heterocycles.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(3-chloro-4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise in inhibiting certain enzymes and receptors, making it a candidate for drug development. It has been studied for its potential anti-inflammatory and anticancer activities, with some derivatives showing significant efficacy in preclinical models.
Medicine
In medicine, derivatives of this compound are being investigated for their potential use as therapeutic agents. Their ability to modulate biological pathways involved in inflammation and cancer makes them attractive candidates for further development.
Industry
Industrially, this compound can be used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain kinases, leading to the modulation of signaling pathways involved in cell proliferation and survival. This inhibition can result in the suppression of inflammatory responses and the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Lacks the methyl group, which may affect its biological activity and solubility.
N-(3-chloro-4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-5-amine: Variation in the position of the amine group, potentially altering its interaction with molecular targets.
N-(3-chloro-4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine: Another positional isomer with different biological properties.
Uniqueness
The unique combination of the chloro and methoxy groups in the phenyl ring, along with the pyrazolopyrimidine core, gives N-(3-chloro-4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine distinct chemical and biological properties. Its ability to interact with specific molecular targets and modulate key biological pathways sets it apart from other similar compounds.
Properties
Molecular Formula |
C13H12ClN5O |
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Molecular Weight |
289.72 g/mol |
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C13H12ClN5O/c1-19-13-9(6-17-19)12(15-7-16-13)18-8-3-4-11(20-2)10(14)5-8/h3-7H,1-2H3,(H,15,16,18) |
InChI Key |
KRXDUDLZUBJJQY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC=NC(=C2C=N1)NC3=CC(=C(C=C3)OC)Cl |
Origin of Product |
United States |
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